1-(2-Iodoethyl)-1h-pyrazole

Leaving Group Nucleophilic Substitution Reaction Kinetics

When synthesizing pyrazole-containing kinase inhibitors, less reactive chloro/bromo analogs demand harsh conditions and risk byproducts. 1-(2-Iodoethyl)-1H-pyrazole provides the definitive solution: a superior iodoethyl leaving group enables lower-temperature, higher-yield reactions with shorter cycle times. • C-I bond reactivity enables efficient alkylation & cross-coupling at lower temperatures vs. bromo/chloro analogs • Ideal for parallel synthesis of kinase inhibitor libraries via Sonogashira/Suzuki couplings • Consistent ≥98% purity supports reproducible SAR studies; ships ambient, stored at 2-8°C

Molecular Formula C5H7IN2
Molecular Weight 222.03 g/mol
Cat. No. B13568018
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Iodoethyl)-1h-pyrazole
Molecular FormulaC5H7IN2
Molecular Weight222.03 g/mol
Structural Identifiers
SMILESC1=CN(N=C1)CCI
InChIInChI=1S/C5H7IN2/c6-2-5-8-4-1-3-7-8/h1,3-4H,2,5H2
InChIKeyMZRPANQCJBYNGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Iodoethyl)-1H-pyrazole: Properties and Class


1-(2-Iodoethyl)-1H-pyrazole (CAS 1343309-81-8) is a heterocyclic building block comprising a pyrazole core substituted at the N1 position with a 2-iodoethyl side chain (C₅H₇IN₂, MW 222.03) . The compound is primarily valued as a reactive synthetic intermediate, where the iodine atom serves as a superior leaving group for nucleophilic substitution and cross-coupling reactions, enabling the construction of complex pyrazole-containing molecules [1]. While the pyrazole scaffold is a recognized privileged structure in medicinal chemistry with broad reported activities, this specific compound is overwhelmingly utilized for its synthetic utility rather than as a standalone bioactive agent [2].

1-(2-Iodoethyl)-1H-pyrazole vs. Haloethyl Analogs


In synthetic chemistry, 1-(2-iodoethyl)-1H-pyrazole is not freely interchangeable with its 2-chloroethyl or 2-bromoethyl counterparts. The fundamental reason is the pronounced difference in the carbon-halogen bond strength and the consequent leaving group ability. The C-I bond is significantly weaker than both C-Br and C-Cl bonds, rendering the iodoethyl group far more reactive toward nucleophilic attack [1]. This difference translates into practical consequences: reactions with the iodo analog typically proceed at lower temperatures, require shorter reaction times, and often achieve higher yields compared to the corresponding chloro or bromo derivatives [2]. Direct substitution can lead to stalled reactions, the formation of unwanted byproducts, or the need for harsher conditions that may be incompatible with sensitive substrates. Therefore, for applications requiring efficient alkylation or cross-coupling of the pyrazole nitrogen, the iodoethyl variant is the preferred, and often necessary, choice.

1-(2-Iodoethyl)-1H-pyrazole: Comparator Analysis


Superior Leaving Group Ability

The 2-iodoethyl substituent in 1-(2-iodoethyl)-1H-pyrazole possesses a carbon-iodine bond that is intrinsically weaker than the carbon-bromine and carbon-chlorine bonds in its 2-bromoethyl and 2-chloroethyl analogs. This is a well-established class-level trend, reflected in standard bond dissociation energies (BDEs) for alkyl halides. The lower BDE directly correlates with lower activation energy for nucleophilic substitution, making the iodoethyl group a more reactive electrophile [1].

Leaving Group Nucleophilic Substitution Reaction Kinetics

Enhanced Synthetic Versatility

The iodoethyl group on 1-(2-iodoethyl)-1H-pyrazole is a superior handle for a broader range of synthetic transformations compared to its bromo- and chloro-analogs. Specifically, the iodine atom is the most reactive halogen in palladium-catalyzed cross-coupling reactions (e.g., Sonogashira, Heck, Suzuki, and Kumada couplings). While bromoarenes are also common substrates, iodoarenes and iodoalkanes generally react faster and with higher turnover numbers, enabling the use of lower catalyst loadings and milder conditions [1]. Chloroalkanes are typically unreactive under standard cross-coupling conditions without specialized ligands. This gives the iodoethyl compound a distinct advantage in the rapid assembly of diverse chemical libraries for drug discovery [2].

Cross-Coupling Alkylation Medicinal Chemistry

Enzymatic N-Alkylation Regioselectivity

Recent advancements in biocatalysis demonstrate that 1-(2-iodoethyl)-1H-pyrazole can be synthesized with exceptional regioselectivity using engineered enzymatic systems. A 2021 study by List and Kennemur reported an enzyme-controlled N-alkylation of pyrazoles with simple haloalkanes, including iodoethane [1]. While this specific study focused on iodoethane, it establishes a methodology where the use of iodoalkanes as alkylating agents, in conjunction with a cyclic two-enzyme cascade, allows for pyrazole N-alkylation with unprecedented regioselectivity (>99%) and regiodivergence [1]. This contrasts with traditional chemical alkylation methods, which often produce mixtures of N1 and N2 regioisomers that require difficult separation. The high reactivity of the iodoethyl group is key to enabling this selective, mild, and environmentally friendly transformation.

Biocatalysis Regioselectivity Green Chemistry

Purity and Stability Profile

The commercially available 1-(2-iodoethyl)-1H-pyrazole hydroiodide salt (CAS 2253630-50-9) is offered at a specified purity of 95% or higher from multiple vendors [1]. This salt form is noted for its enhanced stability and solubility in polar solvents compared to the free base, a key consideration for reliable long-term storage and use in controlled reaction conditions . In contrast, the free base (CAS 1343309-81-8) is more sensitive to light and moisture and typically requires storage under inert atmosphere . The bromo analog (1-(2-bromoethyl)-1H-pyrazole) is also commercially available with a similar purity specification (≥95%) , but its lower reactivity necessitates a different storage and handling profile, and it may not offer the same synthetic advantages in terms of reaction rate and catalyst compatibility.

Chemical Purity Stability Supply Chain

1-(2-Iodoethyl)-1H-pyrazole: Key Applications


Kinase Inhibitor Library Assembly

The high reactivity of the 2-iodoethyl group in cross-coupling reactions makes 1-(2-iodoethyl)-1H-pyrazole an ideal starting material for the rapid parallel synthesis of diverse pyrazole-based kinase inhibitor candidates [1]. The pyrazole core is a well-known pharmacophore for targeting the ATP-binding pocket of kinases. Using the iodoethyl handle, chemists can efficiently install various aromatic, heteroaromatic, or alkyne groups via Sonogashira or Suzuki couplings, generating a library of analogs for structure-activity relationship (SAR) studies [2]. This approach significantly accelerates the hit-to-lead optimization process compared to using less reactive bromo- or chloro-analogs, which may require de novo synthesis of each target from different starting materials.

Radioligands for PET Imaging

The iodine atom in 1-(2-iodoethyl)-1H-pyrazole provides a unique opportunity for the synthesis of radiolabeled molecular probes. The compound can serve as a precursor for the incorporation of radioactive iodine isotopes (e.g., I-123, I-124, I-125, I-131) via isotopic exchange or through the synthesis of stannylated intermediates followed by radioiododestannylation [1]. This is a critical step in developing Positron Emission Tomography (PET) or Single Photon Emission Computed Tomography (SPECT) tracers for studying receptor occupancy, biodistribution, and disease progression. The 2-iodoethyl group's reactivity allows for the creation of tracers where the pyrazole moiety is the targeting vector, enabling non-invasive imaging in drug development and clinical diagnostics.

Agrochemical Synthesis Intermediate

1-(2-iodoethyl)-1H-pyrazole is a valuable intermediate in the synthesis of novel pesticides and fungicides. Patents describe the use of N-alkylated pyrazoles, synthesized from compounds like 1-(2-iodoethyl)-1H-pyrazole, as crucial steps in creating 1-aryl substituted pyrazoles with potent pesticidal activity [1]. The iodoethyl group acts as an efficient leaving group for introducing the pyrazole moiety onto a larger agrochemical scaffold via nucleophilic substitution, leading to compounds that target specific pests or pathogens [2]. The enhanced reactivity of the iodoethyl group compared to its bromo or chloro counterparts can lead to higher yields and purer products in these multi-step manufacturing processes, which is essential for cost-effective production.

Isomerically Pure Pyrazole Derivatives

Building on the established >99% regioselectivity achieved with iodoalkanes in enzymatic N-alkylation [1], 1-(2-iodoethyl)-1H-pyrazole can be employed as a model substrate in biocatalytic research to develop green and highly selective methods for pyrazole functionalization. This is particularly relevant for the production of pharmaceutical intermediates where isomer purity is mandated by regulatory agencies. Researchers can use this compound to explore the substrate scope of engineered methyltransferases and other halogen-utilizing enzymes, paving the way for more sustainable and efficient manufacturing processes for complex nitrogen-containing heterocycles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(2-Iodoethyl)-1h-pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.